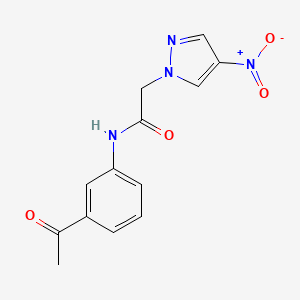![molecular formula C19H27NO B6058670 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058670.png)
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been found to be particularly effective against cancer cells that have high levels of ribosome biogenesis, such as those with mutations in the p53 tumor suppressor gene.
Biochemical and Physiological Effects
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has also been found to induce autophagy, a process by which cells degrade and recycle their own components. This may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine is its specificity for RNA polymerase I transcription. This makes it a valuable tool for studying the role of ribosome biogenesis in cancer and other diseases. However, one limitation of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine is its toxicity, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One area of interest is the development of more potent and specific inhibitors of RNA polymerase I transcription. Another area of interest is the use of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine in combination with other drugs to enhance its anti-cancer properties. Finally, there is interest in studying the role of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine in other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves several steps, including the reaction of cyclopropylacetic acid with 2-(2-methylphenyl)ethylamine to form the corresponding amide, which is then reduced to the amine. The amine is then reacted with piperidine to form the final product, 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine.
Scientific Research Applications
1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its anti-cancer properties. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. 1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
properties
IUPAC Name |
2-cyclopropyl-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-5-2-3-7-18(15)11-10-17-6-4-12-20(14-17)19(21)13-16-8-9-16/h2-3,5,7,16-17H,4,6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDOJZYQMPWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6058590.png)

![methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058603.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6058609.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)
![6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6058632.png)
![diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate](/img/structure/B6058634.png)
![2-[(4-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6058646.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6058652.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6058658.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)
![2,3-difluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6058666.png)
![1-ethyl-4-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B6058690.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)